2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)benzenesulfonamide
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Overview
Description
2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)benzenesulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted benzene ring and a methoxy-methylpyrimidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-methoxy-6-methylpyrimidin-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, thereby inhibiting its activity. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Chlorsulfuron: Another sulfonamide herbicide with a similar structure but different substituents on the pyrimidine ring.
Metsulfuron-methyl: A related compound used as a herbicide with a similar mode of action.
Uniqueness
2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX makes it particularly valuable in cancer research .
Properties
CAS No. |
130240-03-8 |
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Molecular Formula |
C12H12ClN3O3S |
Molecular Weight |
313.76 g/mol |
IUPAC Name |
2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H12ClN3O3S/c1-8-7-11(19-2)15-12(14-8)16-20(17,18)10-6-4-3-5-9(10)13/h3-7H,1-2H3,(H,14,15,16) |
InChI Key |
CXFFWPVMHWZQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=CC=C2Cl)OC |
solubility |
38.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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